2-Fluoroapomorphine 2-Fluoroapomorphine
Brand Name: Vulcanchem
CAS No.: 119771-41-4
VCID: VC20869606
InChI: InChI=1S/C17H16FNO2/c1-19-5-4-10-6-11(18)8-12-15(10)13(19)7-9-2-3-14(20)17(21)16(9)12/h2-3,6,8,13,20-21H,4-5,7H2,1H3/t13-/m1/s1
SMILES: CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O
Molecular Formula: C17H16FNO2
Molecular Weight: 285.31 g/mol

2-Fluoroapomorphine

CAS No.: 119771-41-4

Cat. No.: VC20869606

Molecular Formula: C17H16FNO2

Molecular Weight: 285.31 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoroapomorphine - 119771-41-4

Specification

CAS No. 119771-41-4
Molecular Formula C17H16FNO2
Molecular Weight 285.31 g/mol
IUPAC Name (6aR)-2-fluoro-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Standard InChI InChI=1S/C17H16FNO2/c1-19-5-4-10-6-11(18)8-12-15(10)13(19)7-9-2-3-14(20)17(21)16(9)12/h2-3,6,8,13,20-21H,4-5,7H2,1H3/t13-/m1/s1
Standard InChI Key YBEUIAYJOLGULC-CYBMUJFWSA-N
Isomeric SMILES CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O
SMILES CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O
Canonical SMILES CN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator